21-Dehydrocorticosterone

Catalog No.
S914206
CAS No.
20287-97-2
M.F
C21H28O4
M. Wt
344.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Dehydrocorticosterone

CAS Number

20287-97-2

Product Name

21-Dehydrocorticosterone

IUPAC Name

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

Molecular Formula

C21H28O4

Molecular Weight

344.44

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O

Synonyms

11-Hydroxy-3,20-dioxo-pregn-4-en-21-al; Pregn-4-en-21-al, 11β-hydroxy-3,20-dioxo- (7CI,8CI); 11β-Hydroxy-3,20-dioxo-4-pregnen-21-al
  • Metabolite Analysis

    -Dehydrocorticosterone serves as a biomarker for corticosterone metabolism. By measuring levels of 21-Dehydrocorticosterone in blood or urine samples, researchers can gain insights into an organism's stress response and adrenal function. PubChem, National Institutes of Health

  • Investigating Specific Species

    Research on certain fish species, such as skates, has explored the role of 21-Dehydrocorticosterone as a biliary metabolite. These studies contribute to our understanding of hormone metabolism in different animal groups. 1-Dehydrocorticosterone 21-acetate, Cayman Chemical:

  • Precursor for Synthesis

    21-Dehydrocorticosterone can act as a precursor in the synthesis of other steroid hormones. Scientists may utilize it in laboratory settings to create specific compounds for research purposes. Buy Online CAS Number 20287-97-2, LGC Standards:

21-Dehydrocorticosterone is a steroid compound that serves as an inactive precursor to corticosterone, which is a biologically active glucocorticoid hormone. Its chemical structure is characterized by the molecular formula C21H28O4, and it features a ketone functional group at the 21-position. This compound is primarily found in the adrenal cortex and plays a role in the biosynthesis of corticosteroids. It exists in a mixture of aldehyde and hydrate forms, which can influence its reactivity and biological activity .

, primarily involving oxidation and reduction processes. Notably, it can be oxidized to form 11-hydroxy-3,20-diketo-4-pregnen-21-oic acid. This reaction is catalyzed by specific enzymes present in the adrenal cortex, which facilitate the conversion of steroidal derivatives into more active forms . Additionally, 21-Dehydrocorticosterone can react with phosgene to form cyclic carbonates, showcasing its reactivity under certain conditions .

The synthesis of 21-Dehydrocorticosterone can be achieved through several methods:

  • Chemical Synthesis: This involves multi-step organic reactions starting from simpler steroid precursors. Specific reagents and catalysts are used to introduce functional groups and modify the steroid backbone.
  • Biological Synthesis: In vivo synthesis occurs in the adrenal glands where enzymes catalyze the conversion of cholesterol to pregnenolone and subsequently to various corticosteroids, including 21-Dehydrocorticosterone.
  • Isolation from Natural Sources: This method involves extracting 21-Dehydrocorticosterone from biological tissues or fluids where it naturally occurs, such as adrenal cortex tissue.

Research on 21-Dehydrocorticosterone has indicated that it interacts with various enzymes involved in steroid metabolism. For instance, studies have shown that specific cytochrome P450 enzymes catalyze its oxidation to more biologically active forms . The understanding of these interactions is crucial for developing therapeutic agents targeting steroid-related diseases.

Several compounds share structural similarities with 21-Dehydrocorticosterone but differ in their biological activities and applications. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
CorticosteroneC21 steroidActive glucocorticoidRegulates metabolism and immune response
CortisolC21 steroidActive glucocorticoidMajor stress hormone with anti-inflammatory effects
11-DeoxycorticosteroneC21 steroidActive mineralocorticoidInfluences sodium retention and blood pressure
21-HydroxypregnenoloneC21 steroidPrecursor to other steroidsInvolved in the synthesis pathway of corticosteroids

Molecular Composition and Architecture

Molecular Formula and Mass Characterization

21-Dehydrocorticosterone represents a significant steroid metabolite characterized by the molecular formula C21H28O4 and a molecular weight of 344.4 grams per mole [2]. The compound is catalogued under Chemical Abstracts Service registry number 20287-97-2, establishing its unique chemical identity within the steroid hormone family [3]. The accurate molecular mass has been determined through high-resolution mass spectrometry as 344.1988 atomic mass units, providing precise characterization for analytical applications [3].

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde [2]. This systematic naming convention precisely describes the stereochemical configuration and functional group positioning within the steroid framework.

PropertyValue
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
CAS Number20287-97-2
Accurate Mass344.1988 u
Monoisotopic Mass344.198759 u

Structural Elucidation Methodologies

The structural determination of 21-dehydrocorticosterone employs multiple analytical techniques that collectively provide comprehensive characterization of the molecule [11]. X-ray crystallography serves as the definitive method for establishing absolute stereochemical configuration and three-dimensional molecular architecture, revealing the precise spatial arrangement of all functional groups within the steroid framework [14].

Multi-dimensional nuclear magnetic resonance spectroscopy constitutes the primary tool for complete structural assignment, utilizing correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments to establish atomic connectivity patterns [11]. Nuclear Overhauser effect spectroscopy and rotating-frame Overhauser effect spectroscopy provide crucial information regarding spatial relationships between protons, confirming stereochemical assignments and conformational preferences [11].

High-resolution mass spectrometry enables accurate molecular weight determination and fragmentation pattern analysis, with the molecular ion peak appearing at mass-to-charge ratio 344 [2]. Characteristic fragmentation includes loss of water molecules and systematic cleavage of the steroid side chain, providing structural confirmation through comparison with established fragmentation databases [11].

Infrared and Raman spectroscopy contribute functional group identification through characteristic vibrational frequencies, particularly distinguishing between aldehyde and ketone carbonyl stretching modes [11]. Computational methods supplement experimental techniques through molecular modeling, conformational analysis, and quantum chemical calculations that predict spectroscopic properties and thermodynamic parameters [11].

Stereochemical Configuration and Isomerism

Functional Groups and Reactive Centers

21-Dehydrocorticosterone contains several distinct functional groups that determine its chemical reactivity and biological properties [2]. The primary reactive center consists of an aldehyde group at the terminal carbon-21 position, representing the oxidized form of the corresponding primary alcohol found in related corticosteroids [1]. This aldehyde functionality exhibits characteristic nucleophilic addition reactions and participates in equilibrium processes with water to form gem-diol hydrates [16].

The steroid backbone incorporates multiple ketone groups, including a prominent carbonyl at carbon-3 within an alpha-beta unsaturated system and a ketone at carbon-20 adjacent to the aldehyde-containing side chain [2]. These ketone functionalities contribute to the compound's spectroscopic signature and influence its chemical stability under various conditions [2].

A secondary hydroxyl group positioned at carbon-11 provides additional reactivity, capable of undergoing oxidation, esterification, and hydrogen bonding interactions [2]. The presence of this hydroxyl group significantly influences the compound's solubility characteristics and metabolic pathways within biological systems [6].

The cyclic alkene system between carbons 4 and 5 represents another reactive center, susceptible to addition reactions and serving as a chromophore for ultraviolet spectroscopic detection [2]. This unsaturated system participates in conjugation with the adjacent carbonyl group, affecting the compound's electronic properties and spectral characteristics [10].

Conformational Analysis

The conformational behavior of 21-dehydrocorticosterone is largely constrained by its rigid steroid backbone, which consists of four fused rings arranged in a characteristic three-dimensional architecture [2]. The cyclohexane rings adopt chair conformations with trans-diaxial fusion patterns, while the cyclopentane ring maintains an envelope conformation that positions substituents in thermodynamically favorable orientations [6].

The steroid ring system exhibits trans junctions between rings A and B, B and C, and C and D, creating a relatively inflexible molecular framework that restricts conformational mobility [2]. This rigidity ensures that the majority of the molecule maintains a fixed spatial arrangement, with limited flexibility confined primarily to the side chain extending from carbon-17 [6].

The side chain containing the aldehyde functionality demonstrates greater conformational freedom, allowing rotation around the carbon-carbon bonds that connect the aldehyde group to the steroid nucleus [3]. This flexibility influences the compound's interaction with enzymes and receptors, as different rotameric states may exhibit varying binding affinities and biological activities [14].

Computational studies utilizing molecular dynamics simulations and quantum mechanical calculations have revealed preferred conformational states that minimize steric interactions while optimizing intramolecular hydrogen bonding opportunities [6]. These studies indicate that the hydroxyl group at carbon-11 can participate in stabilizing interactions with nearby carbonyl oxygens, influencing the overall molecular conformation [6].

Aldehyde-Hydrate Equilibrium Dynamics

The aldehyde functionality of 21-dehydrocorticosterone participates in a reversible hydration equilibrium with water molecules, forming a gem-diol structure through nucleophilic addition at the carbonyl carbon [16]. This equilibrium process represents a fundamental aspect of aldehyde chemistry, with the position of equilibrium depending on structural factors that influence the electrophilicity of the carbonyl carbon and steric accessibility of the reaction site [16].

The equilibrium constant for aldehyde hydration typically favors the carbonyl form for most aldehydes due to entropic considerations and steric hindrance effects [16]. However, the presence of adjacent electron-withdrawing groups, such as the ketone at carbon-20, can enhance the electrophilicity of the aldehyde carbon and shift the equilibrium toward hydrate formation [16].

Environmental factors significantly influence the aldehyde-hydrate equilibrium position [16]. Acidic conditions promote hydrate formation through protonation of the carbonyl oxygen, increasing the electrophilic character of the carbon center and facilitating nucleophilic attack by water molecules [16]. Conversely, basic conditions may favor the aldehyde form through deprotonation effects that reduce the carbonyl's electrophilicity [16].

Temperature effects on the equilibrium follow thermodynamic principles, with higher temperatures generally favoring the aldehyde form due to entropic contributions that stabilize the less hydrated state [19]. The equilibrium can be monitored through nuclear magnetic resonance spectroscopy, which reveals distinct chemical shifts for the aldehyde proton versus the gem-diol protons, enabling quantitative determination of the equilibrium constant under various conditions [15].

Physicochemical Parameters

Spectroscopic Profile

The spectroscopic characterization of 21-dehydrocorticosterone reveals distinctive features that enable identification and quantification of this steroid metabolite [10]. Ultraviolet-visible spectroscopy demonstrates absorption maxima in the wavelength range of 240-245 nanometers, attributed to the alpha-beta unsaturated ketone system that creates an extended conjugated chromophore [10]. This absorption characteristic facilitates detection and quantification in biological samples and pharmaceutical preparations [10].

Infrared spectroscopy provides definitive functional group identification through characteristic vibrational frequencies [11]. The aldehyde carbonyl group exhibits stretching vibrations in the range of 1720-1740 wavenumbers, while ketone carbonyls appear at slightly lower frequencies between 1700-1720 wavenumbers [11]. The hydroxyl group at carbon-11 produces a broad stretching band in the region of 3400-3600 wavenumbers, with the exact position influenced by hydrogen bonding interactions [11].

Nuclear magnetic resonance spectroscopy offers comprehensive structural information through characteristic chemical shift patterns [5]. The aldehyde proton resonates in the highly deshielded region around 9.5-10.0 parts per million, while the olefinic proton at carbon-4 appears between 5.5-6.0 parts per million [5]. Methyl group protons exhibit upfield resonances in the range of 0.8-1.2 parts per million, and the hydroxyl-bearing proton at carbon-11 resonates between 3.5-4.5 parts per million [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding carbon environments [6]. The aldehyde carbon resonates around 200-205 parts per million, while ketone carbons appear in the range of 195-210 parts per million [6]. Olefinic carbons produce signals between 120-140 parts per million, and the hydroxyl-bearing carbon at position 11 resonates in the region of 65-75 parts per million [6].

Spectroscopic MethodKey Features
UV-Visibleλmax: 240-245 nm (α,β-unsaturated ketone)
InfraredAldehyde C=O: 1720-1740 cm⁻¹; Ketone C=O: 1700-1720 cm⁻¹; O-H: 3400-3600 cm⁻¹
¹H NMRAldehyde H: δ 9.5-10.0 ppm; Olefinic H: δ 5.5-6.0 ppm; CH₃: δ 0.8-1.2 ppm
¹³C NMRAldehyde C: δ 200-205 ppm; Ketone C: δ 195-210 ppm; Olefinic C: δ 120-140 ppm
Mass SpectrometryMolecular ion: m/z 344; Fragment ions from water loss and ring cleavage

Solubility Characteristics

The solubility profile of 21-dehydrocorticosterone reflects its amphiphilic nature, possessing both hydrophilic and lipophilic structural elements that influence its behavior in various solvent systems [10]. The compound demonstrates good solubility in organic solvents, including ethanol, dimethyl sulfoxide, and dimethylformamide, with approximate solubilities of 2, 12, and 16 milligrams per milliliter, respectively [10]. These solubility values facilitate preparation of stock solutions for biological assays and analytical procedures [10].

Aqueous solubility remains limited due to the predominantly hydrophobic steroid backbone, although the presence of hydroxyl and carbonyl groups provides some water interaction capability [10]. In phosphate-buffered saline at physiological pH, the compound exhibits solubility of approximately 0.30 milligrams per milliliter [10]. This limited aqueous solubility influences bioavailability and requires careful consideration in formulation development [10].

The pH dependence of solubility reflects the ionizable nature of certain functional groups and their interaction with the aqueous environment [12]. Under acidic conditions, protonation of carbonyl oxygens may enhance water solubility through increased hydrogen bonding interactions [12]. Conversely, basic conditions may reduce solubility by altering the hydration shell around the molecule [12].

Temperature effects on solubility generally follow the principle that increased thermal energy enhances molecular motion and solvent-solute interactions [12]. Higher temperatures typically increase solubility in both organic and aqueous systems, although the magnitude of this effect varies depending on the specific solvent and the thermodynamic parameters governing the dissolution process [12].

Stability Under Various Conditions

The chemical stability of 21-dehydrocorticosterone varies significantly depending on environmental conditions, with particular sensitivity to oxidative processes and hydrolytic reactions [12]. Under dry storage conditions at reduced temperatures, the compound demonstrates good stability with minimal degradation over extended periods [12]. The recommended storage temperature of -20 degrees Celsius helps preserve chemical integrity by reducing thermal decomposition and oxidation rates [12].

Aqueous solutions exhibit reduced stability compared to dry formulations, primarily due to the aldehyde-hydrate equilibrium and potential oxidation of the aldehyde functionality [12]. The compound shows particular susceptibility to oxidation in the presence of atmospheric oxygen, leading to formation of carboxylic acid derivatives through aldehyde oxidation [12]. This oxidative instability necessitates storage under inert atmospheres when maintaining solutions for extended periods [10].

pH effects on stability reflect the acid-base properties of the functional groups present in the molecule [12]. Strongly acidic conditions may promote hydrolysis of ester bonds if present in derivatives, while basic conditions can facilitate aldol condensation reactions involving the carbonyl groups [12]. Neutral pH conditions generally provide optimal stability for most applications [12].

Light sensitivity represents another important stability consideration, as the conjugated chromophore system can undergo photochemical reactions upon exposure to ultraviolet radiation [12]. Storage in amber glassware or under reduced lighting conditions helps minimize photodegradation and maintains compound integrity [12]. Thermal decomposition becomes significant only at elevated temperatures well above normal storage and handling conditions [12].

Computed Molecular Descriptors

Computational analysis of 21-dehydrocorticosterone provides quantitative descriptors that predict physicochemical behavior and biological activity [6]. The octanol-water partition coefficient, expressed as LogP, falls within the range of 1.5-2.0, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility [6]. This value suggests favorable absorption characteristics while maintaining sufficient water solubility for biological transport processes [6].

The topological polar surface area approximates 75-80 square angstroms, reflecting the contribution of polar functional groups to molecular surface properties [6]. This parameter influences membrane permeability and blood-brain barrier penetration, with values in this range suggesting moderate to good oral bioavailability [6]. The relatively modest polar surface area results from the limited number of polar functional groups relative to the overall molecular size [6].

Hydrogen bonding capacity is characterized by one hydrogen bond donor corresponding to the hydroxyl group at carbon-11, and four hydrogen bond acceptors represented by the carbonyl and hydroxyl oxygen atoms [6]. This hydrogen bonding profile influences intermolecular interactions, crystal packing arrangements, and binding affinity to biological targets [6]. The moderate hydrogen bonding capacity contributes to the compound's solubility characteristics and biological activity [6].

The number of rotatable bonds, estimated at 2-3, reflects the conformational flexibility available to the molecule [6]. This relatively low value indicates a rigid molecular structure dominated by the steroid ring system, with limited flexibility confined to the side chain region [6]. Reduced conformational flexibility often correlates with improved binding selectivity and reduced entropic penalties upon target binding [6].

Molecular DescriptorComputed Value
LogP (Octanol-Water)1.5 - 2.0
Topological Polar Surface Area75-80 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2-3
Molecular Volume300-320 ų
Molar Refractivity95-100
Van der Waals Surface Area350-370 Ų

Steroid Biosynthetic Framework

The biosynthesis of 21-dehydrocorticosterone occurs within the comprehensive steroid biosynthetic framework that converts cholesterol to various steroid hormones through a series of enzymatically-catalyzed reactions [1] [2]. This framework represents a highly regulated anabolic metabolic pathway where cholesterol serves as the universal precursor for all steroid hormones, including 21-dehydrocorticosterone [3] [4].

The steroid biosynthetic framework begins with the rate-limiting conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme CYP11A1, located on the inner mitochondrial membrane [2] [5]. This initial transformation requires the steroidogenic acute regulatory protein (StAR) to facilitate cholesterol transport from the outer to inner mitochondrial membrane [5]. The subsequent steroidogenic pathway follows distinct tissue-specific routes depending on the expression profile of cytochrome P450 enzymes and hydroxysteroid dehydrogenases [2].

In the adrenal zona fasciculata, pregnenolone undergoes sequential hydroxylation and oxidation reactions to generate corticosterone, the immediate precursor to 21-dehydrocorticosterone [2]. The pathway involves the conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), followed by 21-hydroxylation by CYP21A2 to form 11-deoxycorticosterone, and subsequent 11β-hydroxylation by CYP11B1 to yield corticosterone [2] [6].

Enzymatic Transformation Mechanisms

11β-Hydroxysteroid Dehydrogenase Enzymatic System

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymatic system plays a crucial role in the formation and metabolism of 21-dehydrocorticosterone through the interconversion of active 11β-hydroxysteroids and inactive 11-ketosteroids [7] [8]. This enzyme system comprises two distinct isoforms: 11β-HSD1 and 11β-HSD2, each with specific tissue distribution patterns and directional preferences [8].

11β-HSD1 functions predominantly as a reductase in intact cells, catalyzing the regeneration of active corticosterone from inactive 11-dehydrocorticosterone [8] [9]. This enzyme is widely expressed in liver, adipose tissue, and other glucocorticoid-sensitive tissues, where it amplifies local glucocorticoid action [8]. The reductase activity is dependent on NADPH cofactor availability, which is regenerated by hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum [8].

Conversely, 11β-HSD2 operates exclusively as a dehydrogenase, converting active corticosterone to inactive 11-dehydrocorticosterone [10] [8]. This enzyme shows high substrate specificity and is predominantly expressed in mineralocorticoid target tissues, particularly the kidney, where it prevents inappropriate glucocorticoid activation of mineralocorticoid receptors [8] [11]. The kinetic parameters demonstrate that 11β-HSD2 has a higher affinity for corticosterone compared to 11β-HSD1, with Km values in the low micromolar range [8].

21-Dehydroxylation Biochemical Mechanisms

The 21-dehydroxylation pathway represents an alternative metabolic route for corticosteroid metabolism, primarily occurring in anaerobic bacterial systems within the intestinal microbiome [12] [13]. This biochemical mechanism involves the enzymatic removal of the 21-hydroxyl group from corticosteroids, resulting in the formation of 21-deoxy metabolites [12].

The bacterial enzyme responsible for 21-dehydroxylation, characterized in Eubacterium lentum, demonstrates high specificity for corticosteroids containing an α-ketol structure [12]. The enzyme requires reduced flavin mononucleotide (FMNH2) or reduced benzyl viologen as electron donors and exhibits oxygen sensitivity [12]. Kinetic analysis reveals an apparent Km of 7.35 μM for corticosterone and a Vmax of 15.4 nmol per hour per mg protein [12].

The 21-dehydroxylation mechanism proceeds through an enol intermediate, as demonstrated by deuterium labeling studies [13]. The reaction exhibits a kinetic isotope effect of kH/kD = 2.28, suggesting that enzyme-substrate binding may occur via the enol form of the substrate [13]. This mechanism represents a significant departure from conventional steroid hydroxylation reactions and provides insight into alternative metabolic pathways for steroid hormone clearance [12].

Alternative Biotransformation Pathways

Alternative biotransformation pathways for 21-dehydrocorticosterone encompass several enzymatic routes that diverge from classical steroidogenic cascades [14] [15]. These pathways become particularly relevant under pathological conditions or in species-specific metabolic contexts [14].

The 11β-hydroxylation pathway represents a significant alternative route, where 17α-hydroxyprogesterone undergoes direct 11β-hydroxylation by CYP11B1 to form 21-deoxycortisol rather than proceeding through the conventional 21-hydroxylation step [16] [14]. This pathway becomes prominent in 21-hydroxylase deficiency states, where accumulated substrate is diverted to alternative enzymatic transformations [16].

Another alternative pathway involves the oxidative metabolism of the steroid side chain, where corticosterone undergoes sequential oxidation to form 21-carboxylic acid derivatives [17]. This pathway is mediated by cytochrome P450 enzymes of the CYP4A subfamily, aldehyde dehydrogenase (ALDH3A2), and aldo-keto reductases [17]. The process involves multiple intermediates, including 21-gem-diol and putative aldehyde forms, ultimately yielding 20-oxo-21-oic acid and 20α-hydroxy-21-oic acid as terminal metabolites [17].

Metabolic Interrelationships

Corticosterone Metabolic Network

The corticosterone metabolic network encompasses a complex array of enzymatic transformations that regulate the biological activity and clearance of this major glucocorticoid [10] [18]. Within this network, 21-dehydrocorticosterone serves as both a metabolic intermediate and an inactive storage form that can be reactivated under specific physiological conditions [10].

The metabolic network operates through bidirectional enzymatic reactions catalyzed by the 11β-HSD system, where the direction of metabolism is determined by cellular redox status, cofactor availability, and tissue-specific enzyme expression patterns [10] [8]. In vascular tissues, approximately 25-30% of corticosterone is converted to 11-dehydrocorticosterone, while the reverse reaction predominates in certain cellular contexts [10].

The network demonstrates significant tissue specificity, with liver and kidney showing high 11β-HSD activity compared to other organs [8]. This tissue-specific distribution creates distinct metabolic compartments where corticosterone and 21-dehydrocorticosterone concentrations are differentially regulated [8]. The temporal regulation of this network follows circadian patterns, with peak conversion rates corresponding to periods of elevated corticosterone secretion [8].

Comparative Metabolism with 11-Dehydrocorticosterone

The comparative metabolism of 21-dehydrocorticosterone and 11-dehydrocorticosterone reveals distinct biochemical pathways and physiological functions despite structural similarities [19] [10]. Both compounds represent inactive metabolites of their respective active precursors, yet they exhibit different tissue distribution patterns and metabolic fates [19].

11-Dehydrocorticosterone, also known as Kendall's compound A, serves as the primary inactive metabolite of corticosterone through 11β-HSD2 action [19] [8]. This compound retains significant glucocorticoid activity, approximately 75% of corticosterone's potency, and can be reactivated by 11β-HSD1 [10]. The metabolic clearance of 11-dehydrocorticosterone occurs primarily through hepatic reduction and conjugation pathways [8].

In contrast, 21-dehydrocorticosterone formation involves aldehyde dehydrogenase activity on the side chain, representing a fundamentally different metabolic transformation [1] [20]. The aldehyde form exists in equilibrium with its hydrated derivative, creating a dynamic equilibrium that influences its biological stability and transport properties [21]. This compound demonstrates limited biological activity compared to 11-dehydrocorticosterone and follows distinct clearance pathways [1].

Parallels with 21-Dehydrocortisol Biochemistry

The biochemical parallels between 21-dehydrocorticosterone and 21-dehydrocortisol reveal common metabolic mechanisms despite their distinct physiological origins [22] [23]. Both compounds share the characteristic 21-aldehyde functional group that defines their chemical reactivity and metabolic behavior [22].

21-Dehydrocortisol, formed through the action of 21-dehydroxylase enzymes, represents an intermediate in cortisol metabolism that parallels the formation of 21-dehydrocorticosterone [22]. Both compounds can undergo reversible hydration reactions, forming gem-diol derivatives that influence their solubility and transport characteristics [22]. The enzymatic systems responsible for their formation demonstrate similar substrate specificity patterns and cofactor requirements [22].

The metabolic fate of both compounds involves oxidative transformation to corresponding carboxylic acid derivatives through aldehyde dehydrogenase activity [20]. This parallel metabolism suggests conserved enzymatic mechanisms for steroid side-chain modification across different glucocorticoid pathways [20]. The α-ketoaldehyde dehydrogenase system shows similar kinetic parameters for both substrates, indicating shared enzymatic recognition elements [20].

Species-Specific Metabolic Variations

Rodent-Specific Metabolic Pathways

Rodent species exhibit distinct metabolic pathways for 21-dehydrocorticosterone that differ significantly from human metabolism in terms of enzyme expression patterns, kinetic parameters, and tissue distribution [24] [25]. The fundamental differences begin with the primary glucocorticoid, where rodents utilize corticosterone as their major stress hormone compared to cortisol in humans [24].

The temporal aspects of rodent steroid metabolism operate on an accelerated timescale compared to humans, with basal metabolic rates approximately 6.4 times faster in rats and mice [25]. This metabolic acceleration affects the kinetics of steroid biotransformation, with protein turnover rates 9.6 times faster and enzyme reaction velocities correspondingly increased [25]. The circadian rhythm of corticosterone metabolism in rodents shows compressed cycles that mirror their accelerated physiological processes [25].

Rodent-specific cytochrome P450 expression patterns create unique metabolic profiles for steroid transformation [26] [27]. The CYP17A1 enzyme in rodents demonstrates substrate preference for Δ4-steroids (progesterone) rather than Δ5-steroids (pregnenolone), contrasting with human enzyme preferences [26]. This difference influences the relative flux through various steroidogenic pathways and affects the formation rates of metabolites including 21-dehydrocorticosterone [26].

The tissue-specific expression of 11β-HSD isoforms in rodents shows distinct patterns compared to humans [28] [9]. Rodent liver demonstrates predominantly 11β-HSD1 expression with high reductase activity, while kidney tissue shows balanced expression of both isoforms [28]. This distribution creates tissue-specific gradients in the corticosterone to 11-dehydrocorticosterone ratio that influence local glucocorticoid action [28].

Human Steroid Metabolism Considerations

Human steroid metabolism of 21-dehydrocorticosterone demonstrates unique characteristics that distinguish it from rodent systems, particularly in enzyme kinetics, tissue distribution, and physiological regulation [2] [29]. The human steroid biosynthetic framework operates with distinct temporal patterns and enzymatic efficiencies that reflect species-specific evolutionary adaptations [25].

The kinetic parameters of human CYP21A2 demonstrate superior catalytic efficiency compared to other species, with values of 1.3 × 10⁷ M⁻¹s⁻¹ for progesterone and 2.7 × 10⁶ M⁻¹s⁻¹ for 17α-hydroxyprogesterone [29]. These high catalytic efficiencies reflect the specialized nature of human steroidogenesis and the critical importance of precise glucocorticoid regulation [29]. The enzyme demonstrates partial burst kinetics with progesterone but not with 17α-hydroxyprogesterone, indicating substrate-specific mechanistic differences [29].

Human 11β-HSD expression patterns create unique tissue-specific metabolic environments that regulate 21-dehydrocorticosterone formation and clearance [8]. The placental expression of 11β-HSD2 serves as a protective barrier against excessive glucocorticoid exposure during fetal development [8]. This tissue-specific expression creates developmental gradients in steroid metabolism that influence long-term physiological programming [8].

The human steroid sulfate pathway represents a unique metabolic feature absent in rodents, where steroid sulfates circulate in high concentrations and serve as inactive precursors for local steroid activation [24] [30]. This pathway provides an additional layer of metabolic regulation for 21-dehydrocorticosterone and related compounds through tissue-specific sulfatase activity [24]. The clinical implications of these species-specific differences emphasize the importance of understanding human-specific metabolic pathways for therapeutic development and biomarker interpretation [25].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2

Dates

Last modified: 04-14-2024

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